

Spectroscopic Data of 2-(Methylthio)isonicotinonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-(Methylthio)isonicotinonitrile

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Introduction

2-(Methylthio)isonicotinonitrile, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing nitrile group and the methylthio substituent on the pyridine ring, impart unique chemical properties that are of significant interest in the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

This comprehensive guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-(Methylthio)isonicotinonitrile**. The content herein is curated for researchers, scientists, and drug development professionals, offering not just raw data but also expert interpretation and insights into the experimental nuances.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectral data. The interplay of the aromatic pyridine ring, the nitrile functionality, and the methylthio group gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of **2-(Methylthio)isonicotinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(Methylthio)isonicotinonitrile**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine ring and the protons of the methyl group exhibit characteristic chemical shifts and coupling patterns.

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Methylthio)isonicotinonitrile** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width (sw): A range appropriate for aromatic and aliphatic protons (e.g., 0-12 ppm).
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

¹H NMR Data Summary

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.50	d	1H	H-6
~7.50	d	1H	H-5
~7.30	s	1H	H-3
~2.60	s	3H	-SCH ₃

Interpretation and Insights:

- The downfield chemical shifts of the aromatic protons (~7.30-8.50 ppm) are characteristic of a pyridine ring. The electron-withdrawing nature of the nitrogen atom and the nitrile group deshields these protons.
- The distinct signals for H-3, H-5, and H-6 arise from their unique electronic environments. The coupling patterns (doublets and a singlet) are consistent with the substitution pattern on the isonicotinonitrile core.
- The singlet at approximately 2.60 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the methylthio group. Its relatively downfield shift is due to the influence of the adjacent sulfur atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

- Sample Preparation:** Use the same sample prepared for ¹H NMR analysis.
- Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans: 1024-4096 scans, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width (sw): A wide range to encompass all carbon signals (e.g., 0-200 ppm).
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

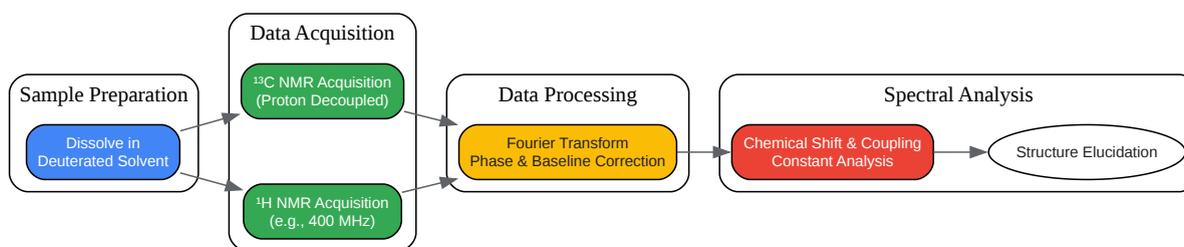
^{13}C NMR Data Summary

Chemical Shift (δ , ppm)	Assignment
~160	C-2 (C-S)
~150	C-6
~125	C-5
~120	C-3
~118	C-4 (C-CN)
~116	-CN
~15	-SCH ₃

Interpretation and Insights:

- The signal for the carbon atom attached to the sulfur (C-2) appears significantly downfield (~160 ppm) due to the electronegativity of the sulfur atom and its position on the aromatic ring.
- The aromatic carbons (C-3, C-5, C-6) resonate in the typical aromatic region (~120-150 ppm).

- The quaternary carbon of the nitrile group (C-4) and the nitrile carbon itself (-CN) have distinct chemical shifts, with the nitrile carbon appearing around 116 ppm.[1][2]
- The upfield signal at approximately 15 ppm is characteristic of the methyl carbon in the methylthio group.



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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum.

IR Data Summary

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch (-SCH ₃)
~2230	Strong, Sharp	C≡N stretch (nitrile)
~1600-1400	Medium-Strong	Aromatic C=C and C=N ring stretching
~1300-1000	Medium	C-S stretch and aromatic C-H in-plane bending
Below 900	Medium-Weak	Aromatic C-H out-of-plane bending

Interpretation and Insights:

- The most characteristic and diagnostic peak in the IR spectrum is the strong, sharp absorption at approximately 2230 cm^{-1} , which is indicative of the nitrile (C≡N) stretching vibration.^{[3][4]} The position of this band can be influenced by the electronic effects of the substituents on the pyridine ring.
- The absorptions in the 3100-3000 cm^{-1} region are typical for C-H stretching vibrations of the aromatic pyridine ring.^[5]

- A weak band around 2920 cm^{-1} corresponds to the C-H stretching of the methyl group.
- The complex pattern of bands in the $1600\text{-}1400\text{ cm}^{-1}$ region is due to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.[6][7]
- The fingerprint region (below 1500 cm^{-1}) contains various bending and stretching vibrations, including the C-S stretch, which are unique to the overall molecular structure.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

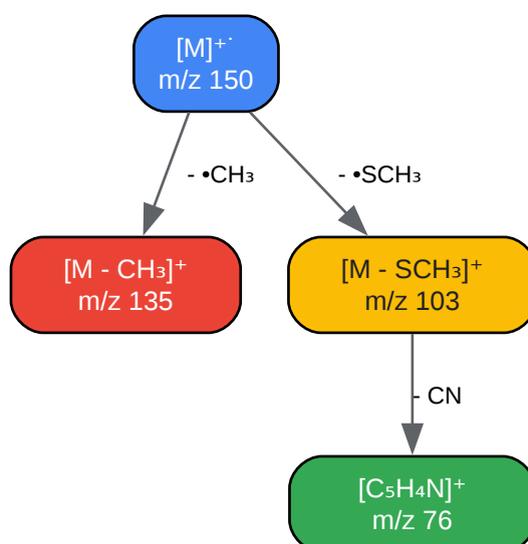
- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).
- **Ionization Method:**
 - **Electron Ionization (EI):** A hard ionization technique that often leads to extensive fragmentation.
 - **Electrospray Ionization (ESI) or Chemical Ionization (CI):** Softer ionization techniques that typically produce a prominent molecular ion peak.[10]
- **Mass Analyzer:** Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Mass Spectrometry Data Summary

m/z	Proposed Fragment
150	$[M]^{+\cdot}$ (Molecular Ion)
135	$[M - CH_3]^+$
103	$[M - SCH_3]^+$
76	$[C_5H_4N]^+$

Interpretation and Insights:

- The molecular ion peak ($[M]^{+\cdot}$) at m/z 150 confirms the molecular weight of **2-(Methylthio)isonicotinonitrile** ($C_7H_6N_2S$). The intensity of this peak will depend on the ionization method used.
- A common fragmentation pathway involves the loss of a methyl radical ($\bullet CH_3$) from the molecular ion, resulting in a fragment at m/z 135.[\[11\]](#)[\[12\]](#)
- Cleavage of the C-S bond can lead to the loss of a methylthio radical ($\bullet SCH_3$), giving rise to a peak at m/z 103.
- Further fragmentation of the pyridine ring can produce characteristic ions, such as the pyridyl cation at m/z 76.



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Caption: Proposed fragmentation pathway.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a robust and unequivocal characterization of **2-(Methylthio)isonicotinonitrile**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, particularly the nitrile, and the mass spectrum establishes the molecular weight and plausible fragmentation patterns. This guide serves as a valuable resource for scientists, enabling confident identification and utilization of this important chemical entity in their research and development endeavors.

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